cis-2-Hydroxy-1-cyclopentanecarboxamide
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Overview
Description
cis-2-Hydroxy-1-cyclopentanecarboxamide: is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol It is known for its unique structural properties, which include a hydroxyl group and a carboxamide group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Hydroxy-1-cyclopentanecarboxamide typically involves the hydroxylation of cyclopentanecarboxamide. One common method includes the use of specific catalysts and reagents to achieve the desired stereochemistry. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the cis isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process might include steps such as purification and crystallization to obtain the compound in high purity (>99%) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Hydroxy-1-cyclopentanecarboxamide can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: Substitution reactions can occur at the hydroxyl or carboxamide group, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products Formed:
Oxidation: Formation of cyclopentanone derivatives
Reduction: Formation of cyclopentanol derivatives
Substitution: Formation of halogenated or alkylated cyclopentanecarboxamide derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-Hydroxy-1-cyclopentanecarboxamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways .
Comparison with Similar Compounds
- trans-2-Hydroxy-1-cyclopentanecarboxamide
- 2-Hydroxycyclopentanecarboxylic acid
- Cyclopentanecarboxamide derivatives
Comparison: cis-2-Hydroxy-1-cyclopentanecarboxamide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Compared to its trans isomer, the cis form may exhibit different physical and chemical properties, such as solubility and melting point .
Properties
IUPAC Name |
2-hydroxycyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(9)4-2-1-3-5(4)8/h4-5,8H,1-3H2,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPNKXDLOYEHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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